molecular formula C9H4Br2S2 B1592172 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 258527-25-2

4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1592172
CAS No.: 258527-25-2
M. Wt: 336.1 g/mol
InChI Key: QDCGLGXROCRIBM-UHFFFAOYSA-N
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Description

4,10-Dibromo-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene is a tricyclic compound featuring a fused ring system with two sulfur atoms (dithia) and bromine substituents at positions 4 and 10.

Properties

IUPAC Name

4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2S2/c10-6-2-4-1-5-3-7(11)13-9(5)8(4)12-6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGLGXROCRIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609984
Record name 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258527-25-2
Record name 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of cyclopenta[1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide . This reaction proceeds under mild conditions and yields the desired dibromo compound.

Industrial Production Methods

Industrial production of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene often involves large-scale bromination reactions. The process is typically carried out in a controlled environment to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene involves its ability to donate electrons and participate in π−π interactions. These properties make it an effective building block for organic electronic devices. The compound’s rigid coplanar structure enhances its ability to form strong intermolecular interactions, which are crucial for its performance in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,10-dibromo-3,11-dithiatricyclo[...]undeca-tetraene with key analogs, focusing on structural features, substituents, and applications:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4,10-Dibromo-3,11-dithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene (Target Compound) Two sulfur atoms, bromines at 4,10 Not explicitly provided<sup>†</sup> Hypothesized as a halogenated intermediate for cross-coupling or polymer synthesis. [3], [5]
4,10-Dibromo-7-octyl-3,11-dithia-7-azatricyclo[6.3.0.0²,⁶]undeca-tetraene Nitrogen (aza) at position 7, octyl substituent C₁₆H₁₉NBr₂S₂ 449.27 Enhanced solubility due to octyl chain; potential use in organic electronics. [3], [5]
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-tetraen-4-ylboronic acid Three sulfur atoms (trithia), boronic acid group C₈H₅BO₂S₃ 256.13 Suzuki-Miyaura cross-coupling applications; modular functionalization. [8]
10,11-Dibromotricyclo[6.3.1.0²,⁷]dodeca-2,4,6,9-tetraene Larger tricyclic system (12 carbons vs. 11) C₁₂H₁₀Br₂ 314.02 Crystalline solid (triclinic, P1 space group); studied for stereoelectronic properties. [7]
3,7λ⁶,11-Trithiatricyclo[...]undeca-tetraene 7,7-dioxide Sulfone (oxidized sulfur) at position 7 Increased stability and electron-withdrawing character; niche in medicinal chemistry. [6]

<sup>†</sup> Molecular formula inferred as ~C₉H₈Br₂S₂ based on structural analogs (exact data unavailable in evidence).

Key Observations:

Heteroatom Substitution :

  • The target compound (dithia) and trithia-derivatives (e.g., ) differ in sulfur count, altering electronic properties. Trithia systems may exhibit stronger π-conjugation, while sulfones () introduce polarizability .
  • Nitrogen substitution (e.g., 7-azatricyclo in ) introduces basicity and hydrogen-bonding capability, broadening pharmaceutical utility .

Substituent Effects: Bromine atoms (target compound and ) enable halogen-bonding and participation in cross-coupling reactions. Octyl chains () improve solubility in nonpolar solvents, critical for solution-processed materials .

Synthetic Routes :

  • The Wittig reaction () using KHMDS base at −40°C achieves high stereoselectivity (12:1 Z/E ratio) for tetraene systems, suggesting analogous methods for the target compound .
  • Bromination steps likely follow cyclization, as seen in ’s dibromotricyclo synthesis .

Applications :

  • Pharmaceutical intermediates : Boronic acid derivatives () and sulfones () are pivotal in drug discovery .
  • Materials science : Conjugated systems (e.g., tetraenes) are explored for organic semiconductors .

Biological Activity

4,10-Dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene is a complex organic compound characterized by its unique structural features, including two bromine atoms and a dithiophene ring system. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic electronics.

  • Molecular Formula : C9H2Br2OS2
  • IUPAC Name : 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-one
  • CAS Number : 636588-79-9

The biological activity of this compound is primarily attributed to its electronic properties and structural rigidity. The compound exhibits enhanced π-π interactions due to its coplanar structure, which may facilitate electron transfer processes crucial for various biological mechanisms.

Antimicrobial Activity

Research indicates that compounds with similar dithiophene structures exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies : Dithiophene derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca could possess similar properties.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored:

  • Case Study : In studies involving dithiophene analogs, compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., HeLa and HepG2). The mechanism often involves the activation of apoptotic pathways through oxidative stress induction.

Photovoltaic Applications

Due to its electronic properties, this compound is also being investigated for its role in organic photovoltaics:

  • Performance Metrics : Preliminary studies suggest that incorporating this compound into solar cell designs can enhance light absorption and charge mobility.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4H-Cyclopenta[1,2-b:5,4-b']dithiopheneAntimicrobial15
Dithiophene Derivative AAnticancer (HeLa)12
Dithiophene Derivative BAnticancer (HepG2)18
4,10-Dibromo Compound (similar structure)Antimicrobial20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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